molecular formula C15H11FO3 B594362 4-(3-Acetylphenyl)-2-fluorobenzoic acid CAS No. 1261906-36-8

4-(3-Acetylphenyl)-2-fluorobenzoic acid

Cat. No. B594362
CAS RN: 1261906-36-8
M. Wt: 258.248
InChI Key: JDBDGEURLSWFJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Acetylphenyl)-2-fluorobenzoic acid (APFBA) is a compound belonging to the class of phenylacetic acids. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. It has been used in the synthesis of a number of drugs, including anticonvulsants, anti-inflammatory agents, and antifungal agents. APFBA has also been used in the synthesis of a number of other compounds, including dyes, optical brighteners, and fragrances.

Scientific Research Applications

Crystal Structures of Metal Complexes

Research has shown that the structures of metal(II) 2-fluorobenzoates, compounds related to 4-(3-Acetylphenyl)-2-fluorobenzoic acid, with various N-donor ligands contribute significantly to the understanding of how the structures of complexes with different metals and co-ligands can be optimized for target molecules. The study of these structures aims to facilitate the development of materials with specific physical and biological applications. The research found that these complexes exhibit a range of structures, including monomeric, dimeric, ionic, and polymeric forms, highlighting their potential in materials science due to their diverse structural features and applications in physical and biological contexts (Öztürkkan & Necefoğlu, 2022).

Synthesis Methodologies

The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of various compounds, demonstrates the importance of developing practical and efficient synthesis methods for fluorobenzoic acid derivatives. This research highlights challenges in synthesizing these compounds, such as the need for expensive catalysts and the formation of unwanted by-products, and proposes a practical method for their production, emphasizing the relevance of such methodologies in industrial applications (Qiu et al., 2009).

Environmental Behavior

The study of the occurrence, fate, and behavior of parabens in aquatic environments sheds light on the environmental impact of various benzoic acid derivatives. Parabens, structurally related to 4-(3-Acetylphenyl)-2-fluorobenzoic acid, have been extensively used in consumer products and their persistence in the environment poses potential risks to aquatic ecosystems. This review highlights the ubiquity of parabens in surface waters and sediments, their biodegradability, and the need for further research on their environmental impact and toxicity (Haman et al., 2015).

properties

IUPAC Name

4-(3-acetylphenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-9(17)10-3-2-4-11(7-10)12-5-6-13(15(18)19)14(16)8-12/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBDGEURLSWFJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689743
Record name 3'-Acetyl-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261906-36-8
Record name 3'-Acetyl-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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